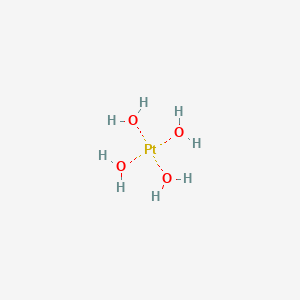

Platinum hydroxide (Pt(OH)4)

Description

BenchChem offers high-quality Platinum hydroxide (Pt(OH)4) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Platinum hydroxide (Pt(OH)4) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

12135-48-7 |

|---|---|

Molecular Formula |

H8O4Pt |

Molecular Weight |

267.15 g/mol |

IUPAC Name |

platinum;tetrahydrate |

InChI |

InChI=1S/4H2O.Pt/h4*1H2; |

InChI Key |

FYBALDPTDGUXDG-UHFFFAOYSA-N |

Canonical SMILES |

O.O.O.O.[Pt] |

Origin of Product |

United States |

Contextualization Within Platinum Group Metal Chemistry Research

Platinum(IV) hydroxide (B78521) is a member of the broader category of platinum group metals (PGMs), which also includes ruthenium, rhodium, palladium, osmium, and iridium. nationalmaglab.orgchemicool.com These metals are renowned for their exceptional catalytic properties, resistance to corrosion, and stability at high temperatures, making them indispensable in numerous industrial applications. researchgate.netlbma.org.uk The chemistry of PGMs is a vibrant area of research, driven by the increasing demand for these metals in sectors such as automotive, electronics, and petrochemicals. researchgate.netexpertmarketresearch.com

Research into Pt(OH)₄ and its PGM counterparts is largely propelled by the need to develop more efficient and sustainable technologies. For instance, the catalytic activity of platinum compounds is vital for catalytic converters in vehicles, the production of high-octane gasoline, and the manufacturing of materials like silicones and synthetic fibers. expertmarketresearch.com Furthermore, the burgeoning hydrogen economy relies heavily on PGMs like platinum for both the production of hydrogen through electrolysis and its use in fuel cells. lbma.org.ukresearchgate.net

A significant focus of current PGM research is on understanding the fundamental interactions at a molecular level. Scientists are exploring how these metals bond with other elements to form complex structures, with the ultimate aim of designing novel materials with enhanced properties. nationalmaglab.org This includes investigating the potential to replace or reduce the usage of rare and expensive PGMs with more abundant and cost-effective alternatives. nationalmaglab.org

Advanced Spectroscopic and Diffraction Based Characterization of Platinum Hydroxide Pt Oh ₄ Structures

The intricate structure of platinum(IV) hydroxide (B78521), Pt(OH)₄, necessitates a multi-technique approach for a comprehensive understanding of its atomic arrangement, bonding, and morphology. Advanced spectroscopic and diffraction methods are indispensable in elucidating the details of both its bulk and nanocrystalline forms.

Theoretical and Computational Investigations into Platinum Hydroxide Pt Oh 4 Systems

Density Functional Theory (DFT) Studies on the Electronic Structure and Bonding of Pt(OH)₄

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron configuration) of many-body systems. DFT studies have been instrumental in elucidating the nature of the bonds within the platinum hydroxide (B78521) species and the interaction between platinum and hydroxide groups.

Investigations into the interaction of hydroxyl radicals (•OH) with small platinum clusters, such as Pt₄, reveal significant insights into the Pt-OH bond. acs.org These studies, employing functionals like B3LYP, B3PW91, and BP86, show that adsorption of •OH on a platinum cluster leads to a substantial charge transfer from the platinum cluster to the radical. acs.org This charge transfer is indicative of a strong interaction and bond formation. Analysis of the electron density reveals that the Pt-OH bond has a partially covalent character. acs.org In contrast, the interaction between a platinum cluster and a water molecule (H₂O) is found to be almost noncovalent. acs.org

When OH is adsorbed on a platinum surface like Pt(111), the atop site is generally found to be the most favorable adsorption site. psu.edu DFT calculations predict a Pt-O bond length of approximately 1.98 to 2.03 Å for this configuration. psu.edu The analysis of the Pt-O-H angle, which is similar to that in water, suggests an sp³ hybridization state for the oxygen atom in the adsorbed hydroxyl group. psu.edu The electronic structure of platinum itself, particularly the d-band, plays a crucial role in these interactions. The d-band center of platinum surface atoms influences the adsorption energies of various species. researchgate.net

The electronic properties of platinum oxides have also been studied extensively using DFT. For instance, PtO₂ in the α-phase is a semiconductor with a calculated indirect energy gap, a result of the octahedral coordination of the Pt(IV) ions. aps.org In this coordination environment, ligand-field theory predicts a splitting of the d-orbitals, leading to a gap between occupied and unoccupied states. aps.org While not directly Pt(OH)₄, these studies on Pt(IV) oxides provide a foundational understanding of the electronic state of the Pt(IV) center, which is relevant for the hydroxide compound.

Table 1: DFT Calculated Properties of Pt-OH Systems

| System | DFT Functional | Calculated Property | Value | Reference |

| •OH on Pt₄ Cluster | B3LYP, B3PW91, BP86 | Bonding Character | Partially Covalent | acs.org |

| OH on Pt(111) | GGA-PBE | Preferred Adsorption Site | Atop | psu.edu |

| OH on Pt(111) | GGA-PBE | Pt-O Bond Length (Å) | 1.98 | psu.edu |

| OH on Pt(111) | DFT calculations | Pt-O Bond Length (Å) | 2.03 | psu.edu |

| OH on Pt(111) | GGA-PBE | Adsorption Energy (eV) | -3.02 | psu.edu |

| PtO₂ (α-phase) | GGA | Band Gap (eV) | 1.49 | aps.org |

Molecular Dynamics (MD) Simulations of Pt(OH)₄ Formation and Interactions in Solution

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For Pt(OH)₄, MD simulations help to understand its formation, stability, and interactions within an aqueous environment.

Ab initio MD simulations, where forces are calculated "on-the-fly" from electronic structure calculations, provide a highly accurate, though computationally expensive, way to study systems like platinum ions in water. researchgate.net These simulations have revealed that beyond the primary, tightly bound water molecules in the first solvation shell of a platinum ion, a distinct second coordination shell exists. researchgate.net For Pt(II), transient protolysis (hydrolysis) of water molecules in the first shell is observed, a process that is even more pronounced than for other similar ions like Pd(II). researchgate.net This highlights the strong interaction between platinum and water, which is the first step toward the formation of hydroxide species.

Systematic studies of solutions containing platinum(IV) hydroxide, specifically formulated as [Pt(OH)₄(H₂O)₂], show that its behavior is highly dependent on the solution's acidity. nih.gov In sulfuric acid solutions with concentrations up to 3 M, the platinum hydroxide species are unstable and gradually lead to the formation and precipitation of hydrated platinum dioxide (PtO₂·xH₂O) particles. nih.gov This process represents the transformation of the hydroxide into an oxide, a common reaction pathway for metal hydroxides. At higher acid concentrations (4-12 M H₂SO₄), mononuclear aqua-sulfato complexes of platinum(IV) become the dominant species. nih.gov

The development of accurate force fields is critical for performing classical MD simulations, which are less computationally demanding than ab initio MD. escholarship.org Force fields like REAX and COMB have been developed and evaluated for platinum systems. escholarship.orgresearchgate.net The REAX force field, for instance, was specifically parameterized to describe Pt-O interactions, oxygen adsorption, and oxide formation, making it suitable for simulating systems involving platinum hydroxides and oxides. escholarship.org

Table 2: Behavior of Pt(IV) Hydroxide in Sulfuric Acid Solution

| H₂SO₄ Concentration | Dominant Platinum Species | Observation | Reference |

| Up to 3 M | [Pt(OH)₄(H₂O)₂] | Unstable solutions, gradual formation of PtO₂·xH₂O particles | nih.gov |

| 4 - 12 M | [Pt(SO₄)n(H₂O)₆₋n]⁴⁻²ⁿ (n=0-4) | Dominance of mononuclear aqua-sulfato complexes | nih.gov |

| > 12 M | Polynuclear Pt(IV) species | Formation of polynuclear complexes and bidentate sulfato ligands | nih.gov |

Ab Initio Calculations for Reaction Pathways Involving Pt(OH)₄

Ab initio calculations, which are based on first principles of quantum mechanics without experimental parameters, are used to map out the potential energy surfaces of chemical reactions. This allows for the detailed investigation of reaction mechanisms, including the identification of transition states and intermediates.

The formation of platinum(IV) hydroxide can occur through the reaction of platinum(IV) oxide with water: PtO₂ + 2H₂O → Pt(OH)₄. you-iggy.com Conversely, Pt(OH)₄ can decompose or react to form other species. For example, it reacts with hydroxide ions to form the hexahydroxidoplatinate(IV) ion: Pt(OH)₄ + 2OH⁻ → [Pt(OH)₆]²⁻. you-iggy.com Computational methods can model the energetics and barriers of these reaction pathways.

The United Reaction Valley Approach (URVA), combined with the Reaction Path Hamiltonian (RPH), provides a detailed analysis of reaction mechanisms. acs.org This method partitions a reaction path into distinct phases: contact, preparation, transition state, product adjustment, and separation. acs.org Such an analysis can reveal "hidden" intermediates and transition states that are not apparent from simply looking at the reactants and products. For reactions involving Pt(IV) complexes, like their reduction, computational studies have shown that the process can occur in multiple steps, often involving single electron transfers and the formation of metastable intermediates. nih.govrsc.org For instance, the reduction of a Pt(IV) complex can proceed through an initial adduct formation with the reducing agent, followed by electron transfer and ligand dissociation. rsc.org

These computational explorations are crucial for understanding the activation of Pt(IV) prodrugs, which often involves reduction to the active Pt(II) state. The nature of the ligands, including hydroxido ligands, significantly influences the reaction mechanism and energetics. nih.gov

Computational Modeling of Pt(OH)₄ Surface Interactions and Adsorption Phenomena

The interaction of platinum hydroxide species with surfaces is critical in catalysis and electrochemistry. Computational modeling, particularly using DFT, is a key tool for understanding these surface phenomena.

Studies on the adsorption of the hydroxyl group (OH) on platinum surfaces have provided a wealth of information. The Pt(111) surface is a common model system. DFT calculations have shown that OH prefers to adsorb on the atop sites of the Pt(111) surface. psu.edu However, the presence of co-adsorbed water molecules can stabilize OH adsorption through hydrogen bonding networks. researchgate.net The binding energy of OH to the platinum surface is significant, though it can be influenced by factors such as surface strain and the presence of step edges. researchgate.netresearchgate.net For example, the Pt(100) step edge exhibits increased binding for OH, while the Pt(110) step edge also shows enhanced binding. researchgate.net

Computational models also consider the environment, such as the presence of a solvent and an electric field at an electrode-electrolyte interface. The inclusion of these effects, for instance through a modified Poisson-Boltzmann theory combined with DFT, shows that the presence of strongly adsorbed water molecules can destabilize OH adsorbates on stepped platinum surfaces compared to their stability in a vacuum. researchgate.net This highlights the complexity of real-world catalytic systems and the power of computational models to dissect these various contributing factors.

Table 3: Calculated Adsorption Energies for OH on Platinum Surfaces

| Surface | Adsorption Site | Method | Adsorption Energy (eV) | Reference |

| Pt(111) | Atop | DFT-GGA | -3.02 | psu.edu |

| Pt(111) | Atop | DFT | -2.5 | psu.edu |

| Pt(533) [Pt(100) step] | Atop (step) | DFT-GGA | -2.80 | researchgate.net |

| Pt(553) [Pt(110) step] | Bridge (step) | DFT-GGA | -2.93 | researchgate.net |

Reactivity and Reaction Mechanisms of Platinum Hydroxide Pt Oh 4

Acid-Base Equilibria and Protonation/Deprotonation Behavior of Pt(OH)₄

Platinum(IV) hydroxide (B78521) exhibits amphoteric properties, meaning it can act as both an acid and a base. ontosight.aipcc.euontosight.ai This dual reactivity is a key characteristic, allowing it to react with both acidic and basic substances. pcc.euontosight.ailibretexts.org

In the presence of an acid, Pt(OH)₄ behaves as a base, accepting protons. For instance, it reacts with acids like hydrochloric acid to yield a platinum(IV) salt and water. you-iggy.com Conversely, in a basic environment, Pt(OH)₄ acts as an acid, donating protons. ontosight.ai A notable reaction is with a hydroxide ion (OH⁻) to form the hexahydroxidoplatinate(IV) ion, [Pt(OH)₆]²⁻. you-iggy.com

This amphoteric nature is influenced by the oxidation state of the platinum. Generally, for a given metal, the acidic character of its hydroxide increases with the oxidation state. pcc.eu The ability of Pt(OH)₄ to either accept or donate protons is central to its chemistry in aqueous solutions and its interactions with other chemical species.

The following table summarizes the acid-base behavior of Pt(OH)₄:

| Reaction Condition | Behavior of Pt(OH)₄ | Reactant | Products |

| Acidic | Base | Acid (e.g., HCl) | Platinum(IV) salt, Water |

| Basic | Acid | Base (e.g., OH⁻) | Hexahydroxidoplatinate(IV) ion |

Redox Chemistry and Oxidation States Transitions involving Pt(OH)₄

The redox chemistry of platinum(IV) hydroxide is centered around the +4 oxidation state of the platinum atom. guidechem.com This state is relatively stable, but transitions to other oxidation states, particularly Pt(II) and Pt(0), can occur under specific conditions. These transitions are fundamental to its role in various chemical and electrochemical processes. ontosight.ai

In alkaline electrolytes, the hydroxide ligands are known to stabilize the Pt²⁺/Pt⁴⁺ redox couple. However, the reduction of Pt(IV) complexes to Pt(II) is a crucial step in many of its applications, often preceding interactions with other molecules. nih.gov This reduction can be initiated by various reducing agents or through electrochemical means. psu.edu

The presence of hydroxide ligands can influence the electrochemical behavior of platinum. While they stabilize higher oxidation states, they can also inhibit certain reactions, such as hydrogen adsorption, by blocking active sites. The transitions between Pt(IV), Pt(II), and Pt(0) are often coupled with changes in the coordination environment of the platinum center.

The reaction of platinum(IV) hydroxide with oxygen can lead to the formation of platinum(IV) oxide and hydrogen peroxide, demonstrating its participation in oxidation-reduction reactions. you-iggy.com

Ligand Exchange and Complexation Reactions of Pt(OH)₄ with Inorganic and Organic Species

Platinum(IV) hydroxide readily undergoes ligand exchange reactions, where the hydroxide (OH⁻) ligands are replaced by other inorganic or organic species. crunchchemistry.co.uk This reactivity allows for the formation of a wide array of platinum(IV) complexes with diverse chemical properties.

Inorganic Ligands: The hydroxide ligands in Pt(OH)₄ can be substituted by various inorganic ions. For example, reaction with ammonium (B1175870) chloride results in the formation of platinum(IV) chloride, ammonia, and water. you-iggy.com In this reaction, chloride ions replace the hydroxide ligands. The principles of the trans effect, which are well-established for Pt(II) complexes, are generally less significant for the substitution reactions of octahedral Pt(IV) complexes. libretexts.orgrsc.org

Organic Ligands: Platinum(IV) can form stable complexes with a variety of organic ligands. For instance, it has been shown to coordinate with glucopyranoside ligands, where the carbohydrate acts as a tridentate chelating ligand through its hydroxyl groups and the acetal (B89532) oxygen atom. acs.org The formation of such complexes often involves the displacement of the hydroxide ligands from Pt(OH)₄ or a related aqua-complex.

The rate and mechanism of these ligand substitution reactions can be influenced by several factors, including the nature of the incoming ligand and the reaction conditions. For some platinum complexes, ligand substitution proceeds through an associative mechanism, where the incoming ligand first coordinates to the metal center before the leaving group departs. libretexts.orgacs.org

Thermal Decomposition and Dehydration Pathways of Pt(OH)₄ to Platinum Oxides

Upon heating, platinum(IV) hydroxide undergoes thermal decomposition. The primary products of this decomposition are platinum(IV) oxide (PtO₂) and water. you-iggy.comyou-iggy.comwebqc.org This reaction is a dehydration process, where water molecules are eliminated from the hydroxide compound.

The decomposition pathway can be represented by the following chemical equation: Pt(OH)₄(s) → PtO₂(s) + 2H₂O(g) you-iggy.com

Studies on the thermal stability of platinum oxides have shown that the decomposition can be a multi-step process. For instance, platinum oxides supported on nanoparticles have been observed to decompose in a two-step manner: PtO₂ → PtO → Pt. acs.orgucf.edu The temperature at which these decomposition steps occur can be influenced by the supporting material and the surrounding atmosphere. acs.orgucf.edunist.gov For example, the decomposition of platinum oxide has been observed to start at temperatures as low as 400°C. researchgate.net The stability of platinum oxides is dependent on both temperature and oxygen partial pressure. nist.gov

The following table outlines the general thermal decomposition behavior:

| Reactant | Products | Temperature Range |

| Pt(OH)₄ | PtO₂, H₂O | Elevated temperatures |

| PtO₂ | PtO, O₂ | 300 K - 600 K (in UHV) acs.orgucf.edu |

| PtO | Pt, O₂ | Above 750 K (in UHV) ucf.edu |

Photoreactivity and Photo-induced Transformations of Pt(OH)₄

Platinum(IV) complexes, including those derived from or related to Pt(OH)₄, can exhibit significant photoreactivity. Irradiation with light, particularly in the UV or visible range, can induce various transformations, including ligand substitution and redox reactions. nih.govnih.gov

Upon photoirradiation, Pt(IV) complexes can undergo photoreduction to form Pt(II) species. nih.gov This process is often accompanied by the release of axial ligands. For instance, the photoactivation of a diazido Pt(IV) complex with blue light led to the replacement of azido (B1232118) ligands with hydroxide ligands, forming polyhydroxido Pt(IV) species. rsc.orgrsc.org

In some cases, photo-induced reactions can lead to novel reaction pathways that are not observed under thermal conditions. nih.gov For example, the photolysis of certain Pt(IV) complexes can result in ligand isomerization in addition to hydrolysis. nih.gov The nature of the ligands and the wavelength of the light used for irradiation can significantly influence the photoproducts. nih.govrsc.org

The study of the photoreactivity of platinum complexes is an active area of research, particularly in the context of developing photoactivated anticancer drugs. nih.govrsc.org The ability to control the release of active Pt(II) species at a specific location and time using light offers potential therapeutic advantages. nih.gov

Applications of Platinum Hydroxide Pt Oh 4 in Advanced Materials and Catalysis

Role of Pt(OH)4 as a Precursor in the Synthesis of Platinum Nanoparticles and Nanostructures

Platinum hydroxide (B78521) is a favored precursor for the synthesis of platinum nanoparticles and nanostructures due to the ability to control the size, shape, and distribution of the resulting metallic particles. wikipedia.org The synthesis process generally involves the reduction of a platinum ion precursor, such as Pt(OH)4, in a solution containing a stabilizing agent to prevent particle aggregation. wikipedia.org

Controlled Reduction of Pt(OH)4 to Metallic Platinum Catalysts

The reduction of platinum hydroxide to metallic platinum is a critical step in catalyst preparation. This process can be achieved using various reducing agents, and the reaction conditions can be tuned to control the properties of the final platinum nanoparticles. wikipedia.orgacs.org For instance, the use of different reducing agents like hydrogen gas or sodium borohydride, along with stabilizing agents, allows for the production of platinum nanoparticles with specific shapes and sizes, such as tetrahedral, cubic, and icosahedral forms. wikipedia.orgacs.org

A notable method involves the reduction of a Pt(IV) complex, which is first formed from a Pt(IV) precursor, to a Pt(II) complex and subsequently to metallic platinum. nih.gov The choice of reducing agent and reaction environment, such as the presence of surfactants, can significantly influence the reduction rate and the final particle size. researchgate.net For example, sonochemical reduction of Pt(IV) ions in the presence of surfactants like sodium dodecylsulfate (SDS) has been shown to proceed in two distinct steps, ultimately forming platinum nanoparticles with an average diameter of around 3.0 nm. researchgate.net

The following table summarizes different methods for the reduction of platinum precursors to form platinum nanoparticles:

| Precursor | Reducing Agent | Stabilizer/Support | Resulting Nanoparticle Characteristics |

| Platinum hydroxide (from PtCl₄²⁻ + NaOH) | Hydrogen gas | - | Efficient hydrogenation catalyst. acs.org |

| H₂PtCl₆ | Sodium borohydride | Sodium polyacrylate | Controlled size and shape (e.g., tetrahedral, cubic). wikipedia.org |

| Pt(IV) ions | Sonochemical reduction | Sodium dodecylsulfate (SDS) | Average diameter of 3.0 nm. researchgate.net |

| [Pt(OH)₄(H₂O)₂] | - | Sulfuric acid (1-3 M) | Formation of PtO₂·xH₂O particles. nih.gov |

Synthesis of Doped and Alloyed Platinum Materials utilizing Pt(OH)4

Platinum hydroxide can also serve as a precursor for creating doped and alloyed platinum materials, which often exhibit enhanced catalytic activity and stability compared to pure platinum. rsc.org By co-reducing Pt(OH)4 with salts of other metals, bimetallic or multi-metallic nanoparticles can be synthesized. mdpi.com

For example, the synthesis of Pt-Pd core-shell nanoparticles can be achieved by first forming platinum nanoparticles from a precursor, followed by the heterogeneous nucleation of palladium on their surface. nih.gov This method allows for the creation of a core-shell structure where a platinum core is encapsulated by a palladium shell. nih.gov Similarly, Pt-Cu alloy nanoparticles have been synthesized by the galvanic displacement of copper by Pt(IV) ions, resulting in a core-shell structure with a Pt-Cu alloy core and a Pt shell. acs.org

The introduction of a second or third metal can modify the electronic structure of platinum, leading to improved catalytic performance. rsc.orgmdpi.com For instance, alloying platinum with metals like nickel, cobalt, or iron has been shown to enhance the catalytic activity for reactions such as the methanol (B129727) oxidation reaction (MOR). mdpi.com

Pt(OH)4 in Heterogeneous Catalysis

Catalysts derived from platinum hydroxide are extensively used in heterogeneous catalysis, where the catalyst is in a different phase from the reactants. wikipedia.org These catalysts are crucial for a wide range of chemical transformations.

Oxidation Reactions Facilitated by Pt(OH)4-Derived Catalysts

Platinum-based catalysts are highly effective for various oxidation reactions, including the oxidation of carbon monoxide (CO) and alcohols. nih.govresearchgate.net The catalytic activity is often attributed to the ability of platinum to facilitate the adsorption and activation of both the oxidant and the substrate. acs.org

In some catalytic cycles, it is proposed that a Pt(IV) complex acts as a precatalyst, which is then activated by an oxidant like hydrogen peroxide to form a more active species. nih.gov The presence of water can also promote the oxidation process by facilitating the formation of hydroxyl (OH) and hydroperoxo (OOH) species on the catalyst surface, which then react rapidly with the adsorbed substrate. wikipedia.org The formation of platinum oxides on the surface under oxidizing conditions is a key aspect of the catalytic mechanism. acs.org

Hydrogenation and Dehydrogenation Processes Involving Pt(OH)4

Platinum catalysts are widely employed in both hydrogenation and dehydrogenation reactions. researchgate.netyoutube.com In hydrogenation, platinum's ability to dissociate hydrogen molecules into reactive hydrogen atoms on its surface is a key factor. youtube.com These adsorbed hydrogen atoms can then be added to unsaturated molecules. ncert.nic.in For example, aldehydes and ketones can be reduced to their corresponding alcohols via catalytic hydrogenation over platinum. ncert.nic.in

Conversely, in dehydrogenation, platinum facilitates the removal of hydrogen from a molecule. researchgate.net The reactivity of platinum clusters with alkanes like methane, ethane, and propane (B168953) has been studied to understand the mechanisms of dihydrogen elimination. researchgate.net The efficiency of these reactions is dependent on the alkane and the size of the platinum cluster. researchgate.net

Electrocatalytic Applications of Pt(OH)4 and its Derivatives (e.g., fuel cells, water splitting)

Platinum-based materials derived from precursors like Pt(OH)4 are central to electrocatalysis, particularly in fuel cells and water splitting technologies. tanaka-preciousmetals.comwikipedia.org In proton exchange membrane fuel cells (PEMFCs), platinum catalysts are used for both the hydrogen oxidation reaction (HOR) at the anode and the oxygen reduction reaction (ORR) at the cathode. rsc.orgnanoesclab.com

The performance of these electrocatalysts can be enhanced by alloying platinum with other metals. oaepublish.comresearchgate.net For instance, Pt-based alloys can exhibit improved activity and stability for the ORR. rsc.org The formation of platinum-hydroxide species (Pt-OH) on the catalyst surface is a crucial step in many electrocatalytic reactions, including the oxidation of alcohols. kyoto-u.ac.jpresearchgate.net

The following table highlights the application of platinum-based catalysts in various electrocatalytic processes:

| Application | Catalyst Type | Role of Platinum |

| Proton Exchange Membrane Fuel Cells (PEMFCs) | Pt and Pt-based alloys on carbon support | Catalyzes Hydrogen Oxidation Reaction (HOR) and Oxygen Reduction Reaction (ORR). rsc.orgnanoesclab.com |

| Direct Methanol Fuel Cells (DMFCs) | Pt-Ru alloys | Anode catalyst with tolerance to CO poisoning. tanaka-preciousmetals.com |

| Water Electrolysis (PEMWE) | Pt-based catalysts | Cathode catalyst for hydrogen evolution. tanaka-preciousmetals.com |

| Methanol Oxidation Reaction (MOR) | PtNi nanowires | Enhanced catalytic activity and stability. acs.org |

| Oxygen Reduction Reaction (ORR) | Pt monolayer on Pd or Pd₉Au₁ alloy core | High activity and stability for fuel cell cathodes. bnl.gov |

Pt(OH)4 in Surface Chemistry and Adsorption Processes

The surface chemistry of platinum and its compounds is fundamental to their catalytic and sensing capabilities. While much research has focused on the adsorption of hydroxyl (OH) species on platinum surfaces in general, the specific behavior of platinum(IV) hydroxide offers unique insights and applications.

The adsorption of hydroxyl species on platinum surfaces is a critical step in many electrochemical reactions. aps.org Studies have shown that the interaction of water with platinum surfaces can lead to the formation of adsorbed hydroxyl groups, which can influence the surface's electronic structure and reactivity. acs.orgacs.org First-principles density functional theory studies have revealed that the chemisorption energies of OH on platinum nanoparticles are highly sensitive to the particle size and the coordination number of the platinum atoms on the surface. aps.org Adsorption energies can vary by as much as 1.0 eV depending on the adsorption site and particle size, with low-coordinated sites showing a much stronger sensitivity. aps.org This suggests that the surface of platinum nanoparticles can be engineered to tune their interaction with hydroxyl-containing species.

The adsorption of Pt(IV) species from aqueous solutions onto various materials has been investigated for applications in catalysis and environmental remediation. For instance, the adsorption of Pt(IV) onto modified biochars has been studied, showing rapid initial adsorption followed by a slower process, suggesting complex interactions involving surface complexation and potential reduction of Pt(IV) to lower oxidation states. mdpi.comnih.gov The pH of the solution plays a crucial role in the adsorption process, affecting the speciation of platinum in the solution and the surface charge of the adsorbent. mdpi.comnih.gov

Furthermore, the interaction of platinum compounds with oxide supports is vital for creating stable and active catalysts. The Hard-Soft-Acid-Base (HSAB) concept has been used to understand the interaction between platinum species and oxide supports. researchgate.net Oxidized platinum species, such as those that could be derived from Pt(OH)4, tend to be stabilized on oxide supports with a higher chemical potential, forming strong interactions that can prevent sintering and maintain catalytic activity. researchgate.net This interaction is crucial for the design of robust catalysts for various applications, including exhaust-gas purification. researchgate.net

Table 1: Adsorption Characteristics of Platinum Species

| Adsorbate/Adsorbent | Key Findings | Reference |

| OH on Pt nanoparticles | Adsorption energy is strongly dependent on particle size and surface coordination. | aps.org |

| Pt(IV) on modified biochar | Adsorption is pH-dependent and involves a multi-step process. | mdpi.comnih.gov |

| Oxidized Pt on oxide supports | Stabilization is influenced by the chemical potential of the support material. | researchgate.net |

Advanced Functional Materials derived from Pt(OH)4 (e.g., sensing materials, thin films)

Platinum hydroxide serves as a valuable precursor for the synthesis of a variety of advanced functional materials, including highly sensitive sensing materials and specialized thin films. Its ability to be converted into platinum metal or platinum oxide under controlled conditions makes it a versatile starting point for creating nanostructured materials with tailored properties.

Sensing Materials:

Platinum-based nanomaterials are extensively used in electrochemical sensors due to their excellent catalytic activity and electrical conductivity. researchgate.netnih.govfrontiersin.org Platinum hydroxide can be used to synthesize platinum nanoparticles (PtNPs) and platinum oxide (PtO2), which are the active components in many of these sensors.

For example, Pt(OH)4 can be a precursor in the fabrication of gas sensors. researchgate.net The thermal decomposition of platinum hydroxide can yield highly dispersed platinum or platinum oxide nanoparticles on a substrate, which are effective for detecting various gases. The sensitivity and selectivity of these sensors are often enhanced by the high surface area and catalytic nature of the platinum-based nanoparticles. esrf.fr In some cases, platinum additives in metal oxide gas sensors, which can be introduced from precursors like Pt(OH)4, create new adsorption sites for oxygen and improve the sensing performance. esrf.fr

In the realm of biosensing, Pt(OH)4-derived materials are crucial for the development of non-enzymatic glucose sensors. researchgate.netnih.gov These sensors often utilize nanoporous platinum electrodes, which can be fabricated through processes where platinum salts are electroplated, a procedure that can involve the in-situ formation of platinum hydroxide intermediates. nih.gov The high surface area of these nanoporous structures provides a large number of active sites for the direct electro-oxidation of glucose, leading to high sensitivity and a wide detection range. nih.gov A mini-review of platinum-based electrochemical sensors for glucose detection highlights various approaches, including the use of different platinum nanostructures and composite materials to enhance sensor performance. researchgate.net

Table 2: Performance of Pt-based Non-Enzymatic Glucose Sensors

| Sensor Material | Sensitivity (μA mM⁻¹ cm⁻²) | Linear Range (mM) | Detection Limit (μM) | Reference |

| Nanoporous Pt electrode | 37.5 | 0.05 - 30 | - | nih.gov |

| Pt1/Cu@CuO NWs | 852.16 | - | - | researchgate.net |

| GO/MWCNT/Au@Pt | 330 | - | - | researchgate.net |

| Pt1/Ni(OH)2/N-doped graphene | 220.75 | - | - | researchgate.net |

Thin Films:

Platinum thin films are essential components in a wide range of technologies, including microelectronics, catalysis, and as seed layers for the growth of other materials. whiterose.ac.uknih.govnasa.gov While various physical and chemical vapor deposition techniques are commonly used for platinum thin film deposition, wet-chemical methods using precursors like Pt(OH)4 offer an alternative route.

The controlled decomposition of a thin layer of platinum hydroxide deposited on a substrate can lead to the formation of a uniform platinum or platinum oxide thin film. This approach can be particularly advantageous for creating porous or nanostructured films with high surface areas, which are desirable for catalytic and sensing applications. myu-group.co.jp For instance, glancing angle deposition (GLAD) has been used to create porous platinum films with superior catalytic properties compared to sputtered films. myu-group.co.jp Although not directly starting from Pt(OH)4, this demonstrates the potential of deposition techniques that can control film morphology. The synthesis of platinum thin films often involves the use of various precursors, and the choice of precursor can significantly impact the film's properties. nih.gov While many studies focus on metal-organic precursors, the use of inorganic precursors like Pt(OH)4 could offer advantages in terms of purity and cost.

Formation and Transformation Pathways of Platinum Hydroxide Pt Oh 4 in Environmental and Industrial Contexts

Speciation of Platinum in Aqueous Environments Leading to Pt(OH)₄ Formation

The speciation of platinum in aqueous environments is a critical factor determining its mobility, bioavailability, and the potential for the formation of platinum hydroxide (B78521). geoscienceworld.org In typical environmental conditions, platinum can exist in several oxidation states, primarily Pt(II) and Pt(IV). The formation of Pt(OH)₄ is directly linked to the behavior of Pt(IV) in aqueous solutions.

Under oxidizing and acidic conditions, platinum can be present as the aqua-hydroxo complex [Pt(OH)₂(H₂O)₄]²⁺. nih.govacs.org As the pH of the environment increases, hydrolysis reactions occur, leading to the progressive replacement of water molecules and protons with hydroxide ions. This process ultimately results in the precipitation of the sparingly soluble platinum(IV) hydroxide, Pt(OH)₄. The general sequence of these hydrolysis reactions can be represented as follows:

[Pt(OH)₂(H₂O)₄]²⁺ + 2OH⁻ ⇌ [Pt(OH)₄(H₂O)₂] + 2H₂O [Pt(OH)₄(H₂O)₂] ⇌ Pt(OH)₄(s) + 2H₂O

In highly basic solutions, Pt(OH)₄ can further react to form the soluble hexahydroxoplatinate(IV) anion, [Pt(OH)₆]²⁻. researchgate.net The predominance of each species is highly dependent on the pH of the solution.

A study on the speciation of platinum in sulfuric acid solutions of platinum(IV) hydroxide, also known as hexahydroxyplatinic acid (HHPA), identified different dominant platinum forms based on the acid concentration. nih.govacs.orgresearchgate.net In solutions with up to 3 M H₂SO₄, unstable solutions gradually form hydrated platinum dioxide (PtO₂·xH₂O) particles. nih.govacs.orgresearchgate.net In the 4–12 M H₂SO₄ range, mononuclear aqua-sulfato complexes are the dominant species. nih.govacs.orgresearchgate.net At concentrations of 12 M and above, polynuclear Pt(IV) species and complexes with bidentate sulfato ligands are formed. nih.govacs.orgresearchgate.net

Table 1: Platinum Speciation in Sulfuric Acid Solutions

| H₂SO₄ Concentration | Dominant Platinum Species |

|---|---|

| Up to 3 M | Unstable solutions forming PtO₂·xH₂O particles |

| 4–12 M | Mononuclear aqua–sulfato complexes, [Pt(SO₄)n(H₂O)₆–n]⁴⁻²ⁿ (n=0-4) |

| 12 M and above | Polynuclear Pt(IV) species and complexes with bidentate sulfato ligands |

This table summarizes the dominant forms of platinum in sulfuric acid solutions at varying concentrations, based on research findings. nih.govacs.orgresearchgate.net

Hydrolysis of Platinum Complexes in Hydrometallurgical Processes Yielding Pt(OH)₄

Hydrometallurgy, a field focused on the extraction of metals from ores using aqueous solutions, is a significant industrial context for the formation of platinum hydroxide. researchgate.netmdpi.com In these processes, platinum is often leached from raw materials, such as spent catalysts, using strong acids and oxidizing agents, resulting in the formation of platinum complexes in solution. researchgate.netresearchgate.netsaimm.co.za

The subsequent recovery and purification of platinum frequently involve precipitation steps where the pH of the leach solution is carefully adjusted. By increasing the pH, typically through the addition of a base like sodium hydroxide, the dissolved platinum complexes undergo hydrolysis. ontosight.ai For instance, if platinum is present as the hexachloroplatinate(IV) ion, [PtCl₆]²⁻, the addition of a base will lead to the stepwise replacement of chloride ions with hydroxide ions, culminating in the precipitation of Pt(OH)₄.

The general reaction can be simplified as: [PtCl₆]²⁻ + 4OH⁻ → Pt(OH)₄(s) + 6Cl⁻

This precipitation method is a crucial step in separating platinum from other metals present in the leach liquor and for preparing high-purity platinum compounds. The resulting platinum hydroxide can then be further processed, for example, by calcination to produce platinum oxide (PtO₂) or reduced to metallic platinum. The Kell process, a hydrometallurgical method for extracting platinum group metals, utilizes pressure oxidation to selectively remove base metals, followed by a two-stage chlorination leach to dissolve the PGMs, which are then recovered from the solution. researchgate.net

The study of Pt(IV) speciation in nitric acid solutions of H₂[Pt(OH)₆] has revealed the existence of various aqua-hydroxo-nitrato complexes. acs.org Over time, these mononuclear species can oligomerize to form polynuclear complexes with hydroxide and nitrate (B79036) bridging ligands. acs.orgrsc.org

Table 2: Formation of Platinum(IV) Complexes in Nitric Acid

| Condition | Dominant Platinum Species |

|---|---|

| Initial solution | Mononuclear aqua-hydroxo-nitrato complexes: [Pt(L)ₓ(NO₃)₆₋ₓ] (L = H₂O or OH⁻) |

| Aged solution (>5-6 hours) | Oligonuclear aqua-hydroxo-nitrato complexes with OH⁻ and NO₃⁻ bridges |

This table illustrates the transformation of platinum(IV) species in nitric acid solutions over time. acs.orgrsc.org

Role of Pt(OH)₄ in Corrosion Mechanisms of Platinum-Containing Materials

While platinum is renowned for its excellent corrosion resistance, it is not entirely immune to degradation, especially under aggressive electrochemical conditions. azom.comqd-latam.comuniversiteitleiden.nl The formation of platinum hydroxide can play a role in the corrosion mechanisms of platinum-containing materials, such as platinum electrodes used in various electrochemical devices like fuel cells and sensors. nih.govwikipedia.org

In certain environments, particularly at positive electrode potentials, the surface of platinum can undergo oxidation. acs.org This process can lead to the formation of a thin layer of platinum oxide or hydroxide on the surface. While this layer can sometimes be passivating, protecting the underlying metal from further corrosion, under specific conditions, it can contribute to the dissolution of platinum. nih.gov

For instance, in the presence of certain ions and at specific potentials, the formation of platinum hydroxide intermediates can precede the dissolution of platinum into the electrolyte. The exact mechanisms are complex and are influenced by factors such as the electrolyte composition, temperature, and the applied potential. Recent studies have investigated the corrosion of negatively polarized platinum electrodes, a phenomenon that has puzzled scientists for years. azom.comuniversiteitleiden.nl One theory suggested the formation of platinides with sodium ions from the electrolyte, while another proposed the involvement of platinum hydrides. azom.comuniversiteitleiden.nl

Interfacial Chemistry of Platinum Surfaces with Hydroxide Species

The interaction between platinum surfaces and hydroxide species in an electrolyte is a fundamental aspect of electrochemistry with direct implications for the formation of platinum hydroxide. iitm.ac.inescholarship.org At the interface between a platinum electrode and an alkaline or neutral aqueous solution, hydroxide ions can adsorb onto the platinum surface. iitm.ac.inresearchgate.net

This adsorption is a key step in many electrochemical reactions, including the oxygen evolution reaction and the oxidation of various fuels. The adsorbed hydroxide species (OH_ad) can significantly alter the electronic properties of the platinum surface and influence the kinetics of subsequent reaction steps. iitm.ac.inresearchgate.net

Under sufficiently oxidizing conditions, the adsorbed hydroxide can be further oxidized to form a surface platinum oxide or a more defined platinum hydroxide layer. The structure and stability of this layer are dependent on the electrode potential and the composition of the electrolyte. For example, studies have shown that the presence of alkali metal cations (like Li⁺, Na⁺, and K⁺) can influence the stability and coverage of adsorbed hydroxyl species on the platinum surface, thereby affecting reaction kinetics. iitm.ac.inresearchgate.net The interaction of water with the platinum surface is also crucial, as water molecules can react with adsorbed oxygen to form hydroxide adsorbates. nih.gov

The study of the Pt(100)/water interface has shown that adsorbed OH creates a strong hydrogen-bonding network with interfacial water, which in turn affects the interfacial potential. github.io

Advanced Analytical Methodologies for the Detection and Speciation of Platinum Hydroxide Pt Oh 4

Electrochemical Techniques for In Situ Detection of Pt(OH)4 Species

Electrochemical methods offer powerful tools for the in-situ analysis of platinum species at electrode surfaces. They are particularly sensitive to the redox behavior of platinum and the formation of surface oxides and hydroxides.

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox processes occurring at an electrode surface. chempap.orgresearchgate.net For platinum, the cyclic voltammogram in an aqueous electrolyte typically displays characteristic regions corresponding to hydrogen adsorption/desorption, double-layer charging, and the formation and reduction of platinum oxides or hydroxides. researchgate.netacs.org The formation of platinum hydroxide (B78521) species on a platinum electrode surface is observed as an anodic wave at potentials greater than approximately 0.8 V versus the reversible hydrogen electrode (RHE). The subsequent reduction of these surface species is seen as a cathodic peak in the reverse scan. acs.org

The shape, position, and intensity of these peaks provide qualitative and quantitative information about the platinum surface. chempap.org The presence of Pt(OH)4, or more generally Pt(IV) oxide/hydroxide species, is confirmed by the characteristic reduction peak. The charge associated with this reduction peak can be integrated to quantify the amount of the oxidized platinum species on the electrode surface. tue.nl Different crystallographic faces of platinum can exhibit variations in the potentials for oxide/hydroxide formation and reduction, allowing for detailed surface-specific studies. rsc.org

Table 1: Characteristic Potential Regions in Cyclic Voltammetry of Polycrystalline Platinum

| Potential Range (vs. RHE) | Electrochemical Process |

| ~0.05 V - 0.4 V | Hydrogen Adsorption/Desorption |

| ~0.4 V - 0.8 V | Double-Layer Charging |

| > ~0.8 V | Formation of Platinum Oxide/Hydroxide |

| ~0.8 V - 0.6 V (cathodic scan) | Reduction of Platinum Oxide/Hydroxide |

Note: Potential values are approximate and can vary with electrolyte composition, pH, and scan rate.

Chronoamperometry and chronocoulometry are electrochemical techniques where a potential step is applied to the working electrode, and the resulting current (in chronoamperometry) or charge (in chronocoulometry) is measured as a function of time. These methods are particularly useful for studying reaction kinetics and quantifying species involved in an electrochemical reaction.

In the context of Pt(OH)4, chronoamperometry can be employed for its quantitative determination. A technique known as switching chronoamperometry has been successfully used for the determination of platinum (IV) in mineral raw materials. researchgate.net This method involves applying a potential where the reduction of Pt(IV) to a lower oxidation state occurs, and the resulting current is proportional to the concentration of the Pt(IV) species in the solution. researchgate.net By measuring the current response at a fixed potential, the concentration of electroactive platinum species can be determined. researchgate.net

Chronocoulometry, by integrating the current over time, provides a direct measure of the total charge involved in the electrochemical reaction. This can be used to quantify the amount of Pt(OH)4 reduced or deposited on an electrode surface with high precision.

Chromatographic Separation Techniques Coupled with Mass Spectrometry (LC-MS, GC-MS) for Pt(OH)4 Speciation

For complex matrices where various platinum species may coexist, separation techniques coupled with a sensitive detector like a mass spectrometer are essential for accurate speciation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the speciation of non-volatile platinum compounds. chempap.orgnih.gov High-Performance Liquid Chromatography (HPLC) can separate different platinum species, such as Pt(II) and Pt(IV) complexes, based on their interactions with a stationary phase. nih.gov The separated species are then introduced into a mass spectrometer, which provides identification and quantification based on their mass-to-charge ratio. The coupling of HPLC with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is particularly effective for platinum speciation, offering high sensitivity and element-specific detection. researchgate.net For the analysis of platinum complexes like those derived from cisplatin, derivatization with a chelating agent such as diethyldithiocarbamate (B1195824) (DDTC) can be employed to improve chromatographic separation and detection by LC-MS/MS. rsc.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for the analysis of volatile and thermally stable compounds. wikipedia.orgnih.gov Since Pt(OH)4 is a non-volatile inorganic compound, direct analysis by GC-MS is not feasible. However, GC-MS can be used for the analysis of platinum if it is first converted into a volatile derivative. This approach is less common for Pt(OH)4 speciation but is a well-established technique for the analysis of certain organometallic platinum compounds or after specific derivatization reactions. wikipedia.orgmdpi.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Total Platinum Quantification in Systems Containing Pt(OH)4

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the benchmark technique for the determination of total platinum concentration in a sample with exceptional sensitivity, often reaching parts-per-trillion levels. In this method, the sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the platinum atoms. The resulting ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio and detected.

While ICP-MS provides the total elemental platinum content, it does not directly provide information about the chemical form or oxidation state of platinum in the original sample. Therefore, it is used to quantify the total platinum in a system that may contain Pt(OH)4, among other species. For speciation analysis, ICP-MS is often used as a detector for chromatographic techniques like HPLC, as mentioned in the previous section. researchgate.net The validation of ICP-MS methods for total platinum quantification involves assessing parameters such as linearity, limit of quantification, precision, accuracy, and recovery. mpg.de

Table 2: Performance Characteristics of ICP-MS for Total Platinum Quantification

| Parameter | Typical Value/Range | Reference |

| Limit of Quantification (LOQ) | 1.0 ng/mL | rsc.org |

| Linear Range | 1.0–100.0 ng/mL | rsc.org |

| Intra-day Precision (RSD) | < 10% | rsc.org |

| Inter-day Precision (RSD) | < 10% | rsc.org |

| Accuracy | 92.2–111.0% | rsc.org |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis of Platinum in Pt(OH)4

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and, crucially, the chemical state of elements within the top few nanometers of a material's surface. xpsfitting.com When a surface is irradiated with X-rays, core-level electrons are emitted, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its oxidation state.

For platinum, XPS can distinguish between metallic platinum (Pt(0)), Pt(II), and Pt(IV) species based on shifts in the binding energy of the Pt 4f photoelectrons. researchgate.netthermofisher.com Platinum in a higher oxidation state will have a higher binding energy. Therefore, XPS is an invaluable tool for identifying the presence of Pt(OH)4 on a surface, as the Pt(IV) in this compound will have a distinct Pt 4f binding energy compared to metallic platinum or Pt(II) species like PtO or Pt(OH)2. researchgate.net

The Pt 4f spectrum for platinum compounds is typically characterized by a doublet, Pt 4f7/2 and Pt 4f5/2, due to spin-orbit coupling. xpsfitting.com By deconvoluting the Pt 4f spectrum, the relative amounts of different platinum species on a surface can be quantified.

Table 3: Representative Pt 4f7/2 Binding Energies for Different Platinum Species

| Chemical State | Approximate Binding Energy (eV) | Reference |

| Pt metal (Pt(0)) | 71.0 - 71.2 | researchgate.netthermofisher.com |

| PtO (Pt(II)) | 72.4 | thermofisher.com |

| Pt(OH)2 (Pt(II)) | ~72.4 - 73.4 | researchgate.netmdpi.com |

| PtO2 (Pt(IV)) | 74.9 | thermofisher.com |

| Pt(OH)4 (Pt(IV)) | Expected > 74 eV | Inferred |

Note: Binding energies can vary slightly depending on the specific chemical environment and instrument calibration.

Future Directions and Emerging Research Avenues for Platinum Hydroxide Pt Oh 4 Research

Development of Novel Synthesis Methods for Controlled Pt(OH)4 Nanostructures

The synthesis of platinum hydroxide (B78521) nanostructures with precisely controlled size, shape, and composition is a critical area of ongoing research. The ability to tailor these properties at the nanoscale is paramount for enhancing the performance of Pt(OH)4 in various applications.

Future research is directed towards the development of sophisticated synthesis strategies that offer greater control over the final nanostructure. These methods include:

Template-Based Synthesis : This approach utilizes pre-designed templates, such as porous materials or self-assembled organic molecules, to guide the growth of Pt(OH)4 nanostructures. This allows for the creation of complex and well-defined architectures that would be difficult to achieve through conventional methods. researchgate.net

Template-Free Synthesis : In contrast, template-free methods rely on the intrinsic properties of the chemical precursors and reaction conditions to control the nucleation and growth of nanoparticles. researchgate.net Researchers are exploring techniques like co-precipitation, where the careful control of parameters such as pH, temperature, and precursor concentration can yield nanoparticles with specific morphologies. acs.org

Surface Functionalization : Modifying the surface of nanoparticles with organic molecules, such as surfactants or polymers, can prevent agglomeration and control the growth of the nanostructures. tandfonline.comchemmethod.com This approach is crucial for preparing stable and well-dispersed Pt(OH)4 nanoparticles, which is essential for their catalytic activity. tandfonline.comchemmethod.com

One-dimensional (1D) Pt-based nanostructures, such as nanowires and nanotubes, are of particular interest due to their high surface area, enhanced electron transport, and improved stability. eurekalert.org The development of methods to synthesize 1D Pt(OH)4 nanostructures is a key objective for future research. researchgate.neteurekalert.org

Advanced In Situ Characterization Techniques for Understanding Pt(OH)4 Reaction Mechanisms

A deep understanding of the reaction mechanisms involving platinum hydroxide is crucial for optimizing its performance in catalytic and electrochemical processes. Advanced in situ characterization techniques, which allow for the real-time observation of materials under actual operating conditions, are indispensable for gaining these insights. numberanalytics.comnumberanalytics.com

Emerging trends in this area focus on combining multiple in situ techniques to obtain a comprehensive picture of the dynamic changes occurring at the catalyst surface. numberanalytics.com Key techniques and their applications include:

In Situ Transmission Electron Microscopy (TEM) : This powerful technique enables the direct visualization of nanoparticles at the nanoscale while they are reacting. numberanalytics.com By using specialized holders, researchers can control the temperature, gas environment, and even introduce liquids to study the behavior of Pt(OH)4 under realistic conditions. numberanalytics.com This can provide invaluable information on structural changes, particle growth, and catalyst degradation.

In Situ X-ray Absorption Spectroscopy (XAS) : XAS is highly sensitive to the local atomic and electronic structure of materials. numberanalytics.comnumberanalytics.com In the context of Pt(OH)4, in situ XAS can be used to determine the oxidation state of platinum, its coordination environment, and the nature of its interaction with other elements during a reaction.

Ambient-Pressure X-ray Photoelectron Spectroscopy (AP-XPS) : Unlike traditional XPS which requires ultra-high vacuum, AP-XPS allows for the analysis of surfaces at near-ambient pressures. numberanalytics.com This is particularly relevant for studying catalytic reactions that occur at atmospheric pressure, providing insights into the surface chemistry and the species present on the catalyst under working conditions. numberanalytics.com

In Situ Infrared and Raman Spectroscopy : These vibrational spectroscopy techniques provide information about the molecules adsorbed on the catalyst surface and can help identify reaction intermediates. numberanalytics.comresearchgate.net By monitoring the changes in the vibrational spectra in real-time, researchers can unravel complex reaction pathways.

The data obtained from these advanced in situ techniques is essential for validating and refining theoretical models, ultimately leading to a more rational design of Pt(OH)4-based materials. numberanalytics.comresearchgate.net

Rational Design of Pt(OH)4-Based Catalysts for Enhanced Performance and Selectivity

The rational design of catalysts involves a deep understanding of the relationship between their structure, composition, and catalytic activity. researchgate.netmarisolalcantaraortigoza.info For platinum-based catalysts, a primary goal is to enhance their performance and selectivity while minimizing the use of expensive platinum. eurekalert.orgmarisolalcantaraortigoza.info

Future research in the rational design of Pt(OH)4-based catalysts will focus on several key strategies:

Alloying and Core-Shell Structures : Combining platinum with other metals can significantly modify its electronic properties and catalytic activity. rsc.org The formation of alloys or core-shell nanostructures, where a core of a less expensive metal is coated with a thin shell of platinum, can lead to enhanced performance and durability. rsc.org

Support Interactions : The interaction between the catalyst and its support material can have a profound impact on its activity and stability. researchgate.net Researchers are exploring various support materials, including carbon-based materials and metal oxides, to optimize these interactions. eurekalert.orgresearchgate.net

Morphology Control : The shape and size of catalyst nanoparticles can influence their activity and selectivity. researchgate.neteurekalert.org For example, one-dimensional nanostructures can offer advantages in terms of surface area and electron transport. eurekalert.org

Computational Modeling : Density functional theory (DFT) calculations and other computational methods are becoming increasingly important in catalyst design. researchgate.netmarisolalcantaraortigoza.info These tools can be used to predict the properties of new materials and to understand the mechanisms of catalytic reactions at the atomic level, guiding the experimental synthesis of more effective catalysts.

A significant area of application for rationally designed Pt-based catalysts is in fuel cells, particularly for the oxygen reduction reaction (ORR). eurekalert.orgresearchgate.netrsc.org The slow kinetics of the ORR is a major bottleneck in fuel cell performance, and developing more active and durable catalysts is a critical research challenge. eurekalert.org

Exploration of Pt(OH)4 in Quantum Chemistry and Advanced Electronic Devices

The unique electronic properties of platinum compounds make them interesting candidates for applications in quantum chemistry and advanced electronic devices. microsoft.com The octahedral geometry and d6 electronic configuration of Pt(IV) complexes, including Pt(OH)4, contribute to their stability and distinct reactivity. rsc.orgnih.gov

Future research in this area will likely explore:

Theoretical Modeling : Quantum chemical calculations can provide a deeper understanding of the electronic structure, bonding, and reactivity of Pt(OH)4. These theoretical studies can help predict its behavior in different environments and guide the design of new materials with tailored electronic properties.

Nanoscale Electronics : The potential for using Pt(OH)4 or its derivatives in nanoscale electronic components is an emerging field of study. Its properties could be harnessed in sensors, transistors, or other advanced devices.

Quantum Computing : While still a nascent area, the unique quantum mechanical properties of heavy elements like platinum could be explored for their potential role in quantum computing applications. microsoft.com

The development of advanced AI and machine learning techniques is also expected to accelerate research in this area by enabling high-throughput screening of materials and the analysis of complex datasets. github.comcas.org

Sustainable and Circular Economy Aspects in Pt(OH)4 Research

The principles of sustainability and the circular economy are becoming increasingly important in all areas of chemical research, including the study of platinum compounds. researchgate.netnature.scotresearchgate.net Given the high cost and limited availability of platinum, developing sustainable practices for its use and recovery is a major priority.

Future research in this area will focus on several key aspects:

Green Synthesis Methods : Developing synthesis routes for Pt(OH)4 and its derivatives that use less hazardous solvents, require lower energy input, and generate minimal waste is a critical goal. chemmethod.com This includes exploring the use of water as a solvent and developing more efficient catalytic processes. cas.org

Catalyst Recycling and Recovery : Efficient methods for recovering and recycling platinum from spent catalysts are essential for a circular economy. nature.scot Research is ongoing to develop new technologies for extracting and purifying platinum from complex mixtures, including industrial waste streams. mdpi.com

Use of Renewable Feedstocks : Exploring the use of renewable resources and waste materials as feedstocks for chemical synthesis can contribute to a more sustainable chemical industry. mdpi.com

By integrating the principles of sustainability and the circular economy into the research and development of Pt(OH)4, scientists can help ensure that the benefits of this important compound are realized in an environmentally responsible manner. researchgate.netresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.